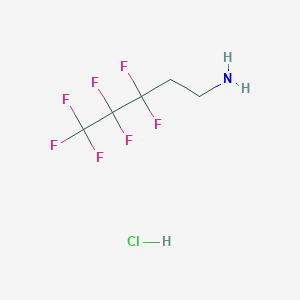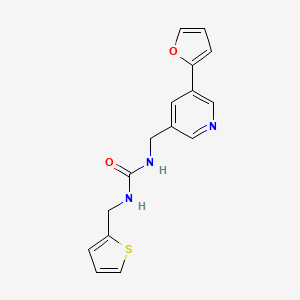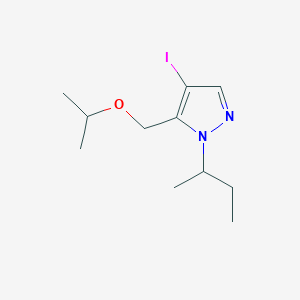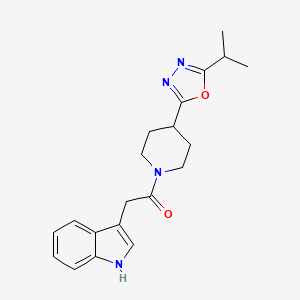
6-(trifluoromethyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-1H-indole-3-carbonitrile is used in pharmaceutical intermediates and liquid crystal intermediates .
Synthesis Analysis
The synthesis of trifluoromethyl compounds like 6-(trifluoromethyl)-1H-indole-3-carbonitrile has been a topic of interest for many years. Classical methods for the synthesis of trifluoromethyl compounds usually use Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Aplicaciones Científicas De Investigación
Design and Synthesis of Bioactive Compounds
Trifluoromethyl compounds, including 6-(trifluoromethyl)-1H-indole-3-carbonitrile, have been used in the design and synthesis of bioactive compounds . For instance, novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions .
Antifungal Applications
These trifluoromethyl compounds exhibited good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at 50 μg/ml .
Insecticidal Applications
The synthesized trifluoromethyl compounds showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml .
Anticancer Applications
The synthesized trifluoromethyl compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
DNA Binding Agents
In another study, a serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . These compounds demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Chemical Biology Applications
Fmoc-Tyr (CF3)-OH, a compound related to 6-(trifluoromethyl)-1H-indole-3-carbonitrile, can be used in various chemical biology applications due to the unique properties of the CF3 group. For example, it can be incorporated into probes to study protein interactions or cellular localization.
Mecanismo De Acción
Target of Action
For instance, some trifluoromethyl-containing compounds have been found to interact with synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .
Mode of Action
It’s worth noting that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may contribute to its interaction with its targets.
Biochemical Pathways
It’s known that organofluorine compounds, including those with trifluoromethyl groups, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, found that the modification of the imidazole moiety with a trifluoromethyl group could result in faster kinetics for tracer uptake . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may influence its ADME properties and impact its bioavailability.
Result of Action
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that 6-(trifluoromethyl)-1H-indole-3-carbonitrile may have a stable action and could potentially be resistant to metabolic degradation.
Action Environment
It’s known that the properties of organofluorine compounds can be influenced by environmental factors . For instance, certain herbicides act better when soil humidity is between high and elevated . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 6-(trifluoromethyl)-1H-indole-3-carbonitrile.
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)7-1-2-8-6(4-14)5-15-9(8)3-7/h1-3,5,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHODSXHUFFSAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)




![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)



![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)


![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)